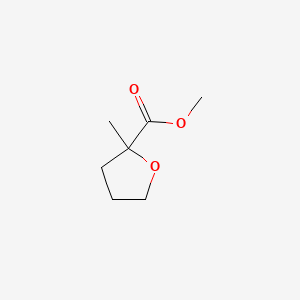
2-Metiltetrahidrofurano-2-carboxilato de metilo
Descripción general
Descripción
Methyl 2-Methyltetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless to yellow liquid that is used as an intermediate in various chemical reactions and industrial processes. This compound is known for its stability and versatility in synthetic chemistry .
Aplicaciones Científicas De Investigación
Methyl 2-Methyltetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Methyl 2-Methyltetrahydrofuran-2-carboxylate (MeTHFC) is a chemical compound that is primarily used as a raw material and intermediate in various chemical industries . The primary targets of MeTHFC are the biochemical processes involved in the synthesis of various products, such as medicines, pesticides, and dyes .
Mode of Action
The mode of action of MeTHFC involves its interaction with specific catalysts. For instance, in the hydrogenation of biomass-derived methyl furoate, MeTHFC interacts with Ni–SiO2 catalysts . The catalyst with 50 wt% Ni loading displays an excellent performance with a high conversion under mild reaction conditions .
Biochemical Pathways
The synthesis of MeTHFC involves the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into MeTHFC . This process affects the biochemical pathways involved in the production of MeTHFC from biomass-based furfural .
Pharmacokinetics
It’s known that methfc is a colorless to yellow liquid at room temperature .
Result of Action
The result of MeTHFC’s action is the production of valuable intermediates used in various chemical industries. For instance, tetrahydrofuran-2-carboxylic acid (THFCA) hydrolyzed from MeTHFC can be hydrogenated to 5-hydroxyvalerate acid or δ-valerolactone, the promising monomers for biodegradable polyesters .
Action Environment
The action of MeTHFC is influenced by environmental factors. For instance, the hydrogenation activity of methyl furoate, a precursor to MeTHFC, is very low due to the aromatic properties of the furan ring and the passivation effect of the ester substituent in the methyl furoate molecule . Additionally, the storage and shipping temperature for MeTHFC is room temperature , indicating that temperature can influence its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-Methyltetrahydrofuran-2-carboxylate is typically synthesized through the hydrogenation of methyl furoate. The process involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation using nickel-silica catalysts. The reaction conditions include mild temperatures and pressures to achieve high conversion rates .
Industrial Production Methods
In industrial settings, the production of Methyl 2-Methyltetrahydrofuran-2-carboxylate follows similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-Methyltetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is commonly used.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted tetrahydrofuran derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
Tetrahydrofuran: A widely used solvent in organic synthesis with different reactivity and properties.
Methyl furoate: A precursor in the synthesis of Methyl 2-Methyltetrahydrofuran-2-carboxylate.
Uniqueness
Methyl 2-Methyltetrahydrofuran-2-carboxylate is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable intermediate in both research and industrial applications .
Propiedades
IUPAC Name |
methyl 2-methyloxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJSQEOFZMFXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704885 | |
| Record name | Methyl 2-methyloxolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218915-91-3 | |
| Record name | Methyl 2-methyloxolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
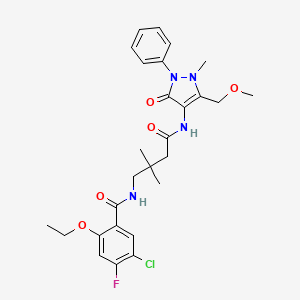


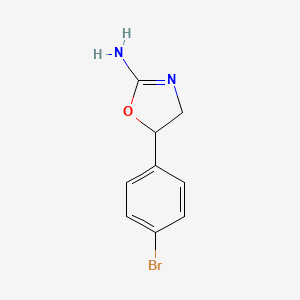


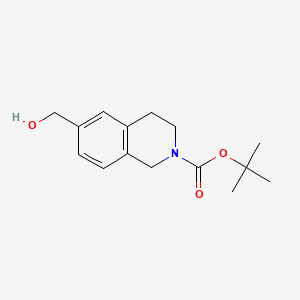

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![(3S,4R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B579974.png)
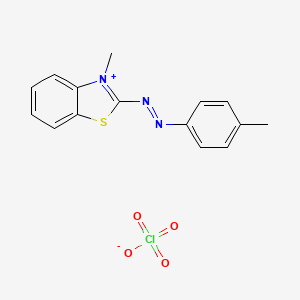
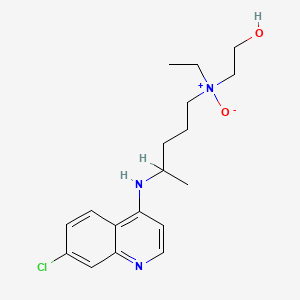
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)
